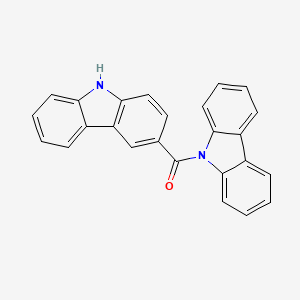
Ditert-butyl(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl(sulfanylidene)phosphanium is a sterically hindered phosphonium salt. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science. It is often used as a stabilizer for metal nanoparticles and has applications in catalysis.
Preparation Methods
The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.
Chemical Reactions Analysis
Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ditert-butyl(sulfanylidene)phosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.
Comparison with Similar Compounds
Ditert-butyl(sulfanylidene)phosphanium can be compared with other sterically hindered phosphonium salts, such as tri-tert-butylphosphonium salts. These compounds share similar structural features but differ in their specific applications and reactivity. For example, tri-tert-butylphosphonium salts are also used as stabilizers for metal nanoparticles but may have different catalytic properties .
Similar compounds include:
- Tri-tert-butylphosphonium salts
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2,4-Ditert-butylphenol
These compounds highlight the unique properties of this compound, particularly its effectiveness as a stabilizer and antimicrobial agent.
Properties
CAS No. |
81183-69-9 |
|---|---|
Molecular Formula |
C8H18PS+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
ditert-butyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1 |
InChI Key |
CHHFLQPRNBTHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
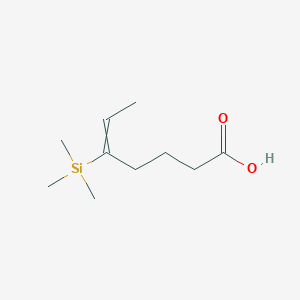
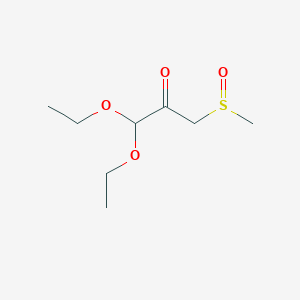
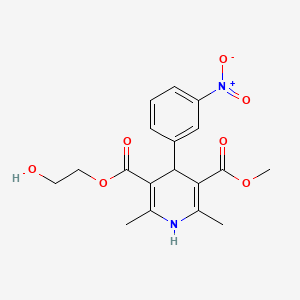

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

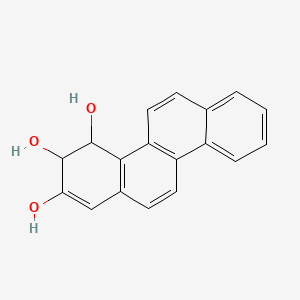

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)


